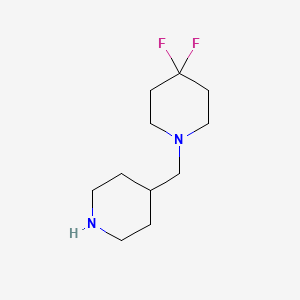
4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine
Vue d'ensemble
Description
4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine is a chemical compound with the molecular formula C11H20F2N2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Applications De Recherche Scientifique
4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoro-1-methylpiperidine: A related compound with similar structural features but different functional groups.
4,4-Difluoro-1-ethylpiperidine: Another similar compound with an ethyl group instead of a piperidin-4-ylmethyl group
Uniqueness
4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine is unique due to its specific difluoro substitution pattern and the presence of a piperidin-4-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Activité Biologique
4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine (CAS No. 1878970-42-3) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C11H20F2N2. The compound features a piperidine ring with two fluorine substituents at the 4-position and a piperidin-4-ylmethyl group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine structure allows for modulation of receptor activity, particularly in the central nervous system and other biological systems.
- Receptor Interaction : The compound may act as an antagonist at orexin receptors, which are implicated in regulating arousal, wakefulness, and appetite. This interaction suggests potential applications in sleep disorders and metabolic diseases .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. Research on similar piperidine derivatives has shown effectiveness against various pathogens, suggesting that this compound could share these properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Propriétés
IUPAC Name |
4,4-difluoro-1-(piperidin-4-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)3-7-15(8-4-11)9-10-1-5-14-6-2-10/h10,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLMXCQULNQHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















